6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid
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Overview
Description
This compound, also known as 6-(1-((((tert-butoxycarbonyl)amino)methyl)cyclobutyl)nicotinic acid, has a molecular weight of 306.36 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 306.36 .Scientific Research Applications
Metabolic Pathways and Characterization
- CYP2C8- and CYP3A-Mediated Metabolism : The compound CP-533,536, which includes a tert-butyl moiety similar to the one in 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid, is metabolized in vitro by human P450s: CYP3A4, CYP3A5, and CYP2C8. This study provides insights into the metabolism of compounds with tert-butyl groups, relevant to understanding the metabolic pathways of similar compounds (Prakash et al., 2008).
Chemical Synthesis and Reactions
- Synthesis and Diels‐Alder Reaction : Research involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to the one , highlights methodologies in synthesis and the Diels‐Alder reaction, which could be applicable in the synthesis of similar tert-butyl based compounds (Padwa et al., 2003).
Structural and Spectroscopic Analysis
- Crystal and Molecular Structure Analysis : The work on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which shares structural features with the queried compound, involves X-ray crystallographic analysis and DFT analyses, providing a framework for understanding the crystal and molecular structures of similar compounds (Çolak et al., 2021).
Supramolecular Chemistry
- Carboxylic Acid-Pyridine Supramolecular Synthon : Studies on pyrazinic acid and isomeric methylpyrazine carboxylic acids, structurally related to the target compound, offer insights into the supramolecular interactions involving carboxylic acid and pyridine groups. This research is significant for understanding how similar compounds might form supramolecular structures (Vishweshwar et al., 2002).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It contains atert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The presence of the boc group suggests that it may interact with amine-containing molecules and potentially influence pathways involving these molecules .
Properties
IUPAC Name |
6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-16(7-4-8-16)12-6-5-11(9-17-12)13(19)20/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIYQYHVNMAYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172563-13-0 |
Source
|
Record name | 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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